An In-depth Technical Guide to the Mechanism of Action of CP-466722 in DNA Repair
An In-depth Technical Guide to the Mechanism of Action of CP-466722 in DNA Repair
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-466722 is a potent and reversible small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). This technical guide provides a comprehensive overview of the mechanism of action of CP-466722, with a focus on its role in DNA repair. We will delve into its inhibitory effects on ATM-dependent signaling pathways, its ability to sensitize cancer cells to DNA-damaging agents, and the molecular basis for its synthetic lethality when combined with Poly (ADP-ribose) polymerase (PARP) inhibitors. This guide includes detailed experimental protocols and quantitative data to facilitate further research and drug development efforts.
Introduction
The integrity of the genome is constantly challenged by endogenous and exogenous DNA-damaging agents. To counteract these threats, cells have evolved a complex network of DNA repair pathways, collectively known as the DNA damage response (DDR). A key orchestrator of the DDR is the ATM kinase, which is activated by DNA double-strand breaks (DSBs)[1]. Upon activation, ATM phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or, in cases of irreparable damage, apoptosis[2]. The central role of ATM in maintaining genomic stability makes it an attractive target for cancer therapy. Inhibition of ATM can potentiate the effects of DNA-damaging chemotherapeutics and radiation therapy, and can also be exploited to induce synthetic lethality in cancers with specific genetic backgrounds.
CP-466722 has been identified as a potent and selective inhibitor of ATM kinase[1][3]. This guide will provide a detailed examination of its mechanism of action.
Core Mechanism of Action: ATM Inhibition
CP-466722 exerts its biological effects through the direct inhibition of ATM kinase activity. This inhibition is reversible and selective, with no significant activity against other closely related kinases such as ATR and PI3K at therapeutic concentrations[4][5].
Biochemical Potency and Selectivity
CP-466722 inhibits ATM kinase with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range. While a comprehensive kinase selectivity panel with IC50 values against a wide range of kinases is not publicly available, studies have shown that it does not significantly inhibit other PIKK family members[2][4]. One study noted that at a concentration of 10 μM, an extended analysis against a commercial kinase panel was performed, though the specific results are not detailed in the available literature[4].
| Parameter | Value | Reference |
| Target | ATM Kinase | [1][3] |
| IC50 | 0.41 µM | [1][5] |
| Selectivity | No significant inhibition of ATR, PI3K, or other PIKK family members. | [2][4] |
Inhibition of ATM-Dependent Signaling
Upon induction of DNA double-strand breaks by agents such as ionizing radiation (IR) or etoposide, ATM is activated and phosphorylates a cascade of downstream targets. CP-466722 effectively blocks these phosphorylation events.
Key downstream targets whose phosphorylation is inhibited by CP-466722 include:
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p53 (Ser15): Inhibition of p53 phosphorylation at Serine 15 prevents its stabilization and activation, thereby abrogating the G1 cell cycle checkpoint[1][4].
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KAP1 (Ser824): Prevention of KAP1 phosphorylation disrupts chromatin remodeling and DNA repair processes[1].
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CHK2 (Thr68): Inhibition of CHK2 phosphorylation contributes to the abrogation of cell cycle checkpoints.
The inhibition of these signaling events disrupts the normal cellular response to DNA damage, leading to defects in cell cycle progression, particularly an accumulation of cells in the G2/M phase and a reduction in the G1 phase population[1].
Signaling Pathway of ATM Inhibition by CP-466722
Caption: ATM activation and its inhibition by CP-466722.
Sensitization to DNA-Damaging Agents
A primary therapeutic application of ATM inhibitors is to enhance the efficacy of conventional cancer treatments like radiotherapy and chemotherapy. CP-466722 has been demonstrated to sensitize cancer cells to ionizing radiation (IR) and DNA-damaging drugs such as temozolomide (TMZ)[1][3]. By inhibiting ATM, CP-466722 prevents the repair of DNA lesions induced by these agents, leading to an accumulation of genomic damage and subsequent cell death.
Synthetic Lethality with PARP Inhibitors
A promising strategy in cancer therapy is the concept of synthetic lethality, where the simultaneous loss of two genes or the inhibition of two proteins results in cell death, while the loss of either one alone is not lethal. CP-466722 exhibits synthetic lethality when combined with PARP inhibitors in cancer cells, including those that are proficient in BRCA1/2.
PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of SSBs, which can be converted into more cytotoxic DSBs during DNA replication. In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, which is dependent on functional ATM and BRCA1/2 proteins.
In cancer cells treated with CP-466722, the ATM-mediated HR pathway is compromised. The concurrent inhibition of PARP leads to an accumulation of DSBs that cannot be effectively repaired, resulting in genomic instability and cell death. This synthetic lethal interaction is particularly relevant for expanding the utility of PARP inhibitors to a broader range of tumors beyond those with BRCA mutations. The loss of ATM function has been shown to be associated with reduced expression of BRCA1 and BRCA2 proteins, further impairing the HR repair pathway and enhancing the synthetic lethal effect with PARP inhibitors.
Synthetic Lethality of CP-466722 and PARP Inhibitors
Caption: Mechanism of synthetic lethality with CP-466722 and PARP inhibitors.
Experimental Protocols
In Vitro ATM Kinase Assay
This protocol is adapted from methodologies described for the screening of ATM inhibitors[1][3].
Objective: To determine the in vitro inhibitory activity of CP-466722 on ATM kinase.
Materials:
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Recombinant full-length ATM kinase
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Recombinant GST-p53 (1-101) substrate
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96-well Maxisorp plates
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Kinase reaction buffer (20 mM HEPES, 50 mM NaCl, 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT, 1 µM ATP)
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CP-466722
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Wash buffer (PBS with 0.05% Tween-20)
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Blocking buffer (1% BSA in PBS)
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Anti-Phospho-p53 (Ser15) primary antibody
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HRP-conjugated secondary antibody
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TMB substrate
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Stop solution (1 M H₂SO₄)
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Plate reader
Procedure:
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Coat 96-well plates with 2 µg of GST-p53 (1-101) in PBS overnight at 4°C.
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Wash plates three times with wash buffer.
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Add 30-60 ng of recombinant ATM kinase in kinase reaction buffer to each well.
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Add CP-466722 at various concentrations to the wells. Include a DMSO vehicle control.
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Incubate for 90 minutes at room temperature.
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Wash plates three times with wash buffer.
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Block with blocking buffer for 1 hour at room temperature.
-
Wash plates three times with wash buffer.
-
Incubate with anti-Phospho-p53 (Ser15) antibody (e.g., 1:1000 dilution in PBS) for 1 hour at room temperature.
-
Wash plates three times with wash buffer.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in PBS) for 1 hour at room temperature.
-
Wash plates three times with wash buffer.
-
Add TMB substrate and incubate for 15-30 minutes in the dark.
-
Stop the reaction by adding stop solution.
-
Read absorbance at 450 nm using a plate reader.
-
Calculate the IC50 value of CP-466722.
Experimental Workflow for In Vitro ATM Kinase Assay
Caption: Workflow for the in vitro ATM kinase inhibition assay.
Western Blotting for ATM Signaling
Objective: To assess the effect of CP-466722 on the phosphorylation of ATM downstream targets in cells.
Materials:
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Cell lines (e.g., MCF-7, HeLa)
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CP-466722
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DNA-damaging agent (e.g., etoposide, ionizing radiation)
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Lysis buffer with protease and phosphatase inhibitors
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Protein quantification assay (e.g., BCA)
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SDS-PAGE gels and electrophoresis apparatus
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PVDF membrane and transfer apparatus
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Blocking buffer (e.g., 5% BSA in TBST)
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Primary antibodies (anti-pATM, anti-pKAP1, anti-p-p53, and total protein controls)
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HRP-conjugated secondary antibodies
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ECL substrate and imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of CP-466722 or DMSO for 1-2 hours.
-
Induce DNA damage with etoposide (e.g., 25 µM) or IR (e.g., 10 Gy).
-
Incubate for the desired time (e.g., 1 hour).
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Lyse cells and quantify protein concentration.
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Perform SDS-PAGE and transfer proteins to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate with primary antibodies overnight at 4°C (specific dilutions should be optimized).
-
Wash the membrane with TBST.
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Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the bands using an imaging system.
Clonogenic Survival Assay
Objective: To determine the ability of CP-466722 to sensitize cells to ionizing radiation.
Materials:
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Cancer cell lines
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CP-466722
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Ionizing radiation source
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Cell culture medium and dishes
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Crystal violet staining solution
Procedure:
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Treat cells with CP-466722 or DMSO for a specified period (e.g., 4 hours).
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Expose cells to various doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
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Wash cells to remove the drug and re-plate a known number of cells in fresh medium.
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Incubate for 10-14 days to allow for colony formation.
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Fix the colonies with methanol and stain with crystal violet.
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Count the number of colonies (containing at least 50 cells).
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Calculate the surviving fraction for each treatment group and plot the survival curves.
Conclusion
CP-466722 is a valuable research tool and a potential therapeutic agent that targets the core of the DNA damage response through the potent and selective inhibition of ATM kinase. Its mechanism of action, involving the disruption of ATM-dependent signaling, sensitization to DNA-damaging agents, and synthetic lethality with PARP inhibitors, provides a strong rationale for its further investigation in preclinical and clinical settings. The experimental protocols provided in this guide offer a framework for researchers to explore the multifaceted activities of CP-466722 and to accelerate the development of novel cancer therapies.
References
- 1. glpbio.com [glpbio.com]
- 2. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CP-466722 | CAS:1080622-86-1 | ATM inhibitor,potent and reversible | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
